
VHL Ligand-Linker Conjugates 15
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Overview
Description
VHL Ligand-Linker Conjugates 15: is a chemical compound that combines a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a linker designed for the creation of proteolysis-targeting chimeras (PROTACs) . This compound is specifically engineered to facilitate the targeted degradation of proteins by recruiting the VHL E3 ligase, which plays a crucial role in the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of VHL Ligand-Linker Conjugates 15 involves several key steps. One approach includes the use of L-hydroxyproline derivatives such as VH032 and its chiral benzylic amine analog Me-VH032 . These derivatives are synthesized through a five-step route, which includes the C-H arylation of 4-methylthiazole using palladium catalysts like Pd(OAc)2 and Pd-PEPPSI-IPr . The process also involves the protection of benzylic amine using N-Boc-L-4-hydroxyproline, enhancing step economy .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis typically involves large-scale preparation of the key intermediates and their subsequent coupling under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: VHL Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:
Substitution Reactions: The chloro-linker-VHL ligand conjugates can undergo substitution reactions, such as the Finkelstein reaction, to form alkyl iodides.
Coupling Reactions: The compound can be coupled with other molecules, such as palbociclib, to form PROTACs.
Common Reagents and Conditions:
Palladium Catalysts: Used in the C-H arylation step.
N-Boc-L-4-hydroxyproline: Used for benzylic amine protection.
DMSO, PEG300, Tween 80: Used for preparing solutions and formulations.
Major Products: The major products formed from these reactions include various PROTACs designed for targeted protein degradation .
Scientific Research Applications
Applications in Biomedical Research
VHL Ligand-Linker Conjugates 15 have several notable applications in biomedical research:
- Targeted Protein Degradation : By designing PROTACs that utilize this compound, researchers can selectively degrade proteins implicated in diseases. For instance, studies have shown that these conjugates can effectively target hypoxia-inducible factors, which play a crucial role in cancer progression and response to oxygen levels .
- Therapeutic Development : The ability to degrade specific proteins opens avenues for developing targeted therapies. For example, researchers have utilized VHL-based PROTACs to degrade oncogenic proteins that contribute to tumor growth and survival .
- Chemical Biology Research : These conjugates serve as valuable tools for probing cellular pathways and understanding disease mechanisms. By selectively degrading proteins involved in signaling pathways, scientists can gain insights into their roles in health and disease .
Comparative Analysis of VHL Ligand-Linker Conjugates
The following table compares this compound with other similar compounds used in PROTAC technology:
Compound Name | Key Features | Unique Aspects |
---|---|---|
cIAP1 Ligand-Linker Conjugates 15 | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |
MDM2 Ligand-Linker Conjugates | Targets MDM2 for p53 degradation | Focus on cancer therapeutics through p53 pathway |
VHL Ligand-Linker Conjugates | Utilizes VHL for hypoxia-inducible factor degradation | Involvement in oxygen-sensing mechanisms |
This comparison highlights the versatility and unique targeting capabilities of this compound within the broader context of targeted protein degradation strategies .
Case Studies
Several case studies demonstrate the efficacy and potential of this compound:
- VHL-CRBN Heterodimerizing PROTACs : Research has shown that bifunctional PROTACs can induce degradation of both CRBN and VHL E3 ligases. These compounds demonstrated preferential degradation of CRBN over VHL, showcasing their potential for dual-targeting strategies .
- Optimized Linkers : Studies investigating different linker chemistries have revealed that linkers significantly impact PROTAC efficacy. For instance, PEG-based linkers were found to enhance cellular permeability and degradation efficiency compared to traditional linkers .
- Therapeutic Applications : Clinical trials involving PROTACs based on VHL Ligand-Linker Conjugates have shown promising results in targeting proteins associated with various cancers, demonstrating their potential as effective therapeutic agents .
Mechanism of Action
VHL Ligand-Linker Conjugates 15 exerts its effects by binding to the VHL E3 ubiquitin ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This process involves the formation of a ternary complex between the VHL E3 ligase, the target protein, and the PROTAC molecule .
Comparison with Similar Compounds
Cereblon (CRBN) Ligands: Another class of E3 ligase ligands used in PROTACs.
MDM2 Ligands: Used for targeting the MDM2 E3 ligase in PROTACs.
IAP Ligands: Target the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ligase.
Uniqueness: VHL Ligand-Linker Conjugates 15 is unique due to its high binding affinity for the VHL E3 ligase and its ability to form stable ternary complexes, making it a valuable tool for targeted protein degradation .
Biological Activity
VHL (von Hippel-Lindau) Ligand-Linker Conjugates 15 represent a significant advancement in the field of targeted protein degradation, particularly through their application in PROTAC (Proteolysis Targeting Chimeras) technology. These compounds are designed to exploit the ubiquitin-proteasome system (UPS) by recruiting target proteins for degradation via E3 ligases, specifically VHL. This article delves into the biological activity of these conjugates, supported by detailed research findings, data tables, and case studies.
Overview of VHL Ligand-Linker Conjugates
VHL is an E3 ubiquitin ligase that plays a crucial role in the regulation of protein stability and degradation. The VHL Ligand-Linker Conjugates 15 are bifunctional molecules that consist of a ligand for VHL and a linker that connects to a target protein ligand. This design allows for the selective ubiquitination and subsequent proteasomal degradation of target proteins, which is particularly useful in therapeutic contexts such as cancer treatment.
The mechanism by which VHL Ligand-Linker Conjugates operate involves several key steps:
- Binding : The VHL ligand binds to the VHL E3 ligase.
- Recruitment : The linker facilitates the recruitment of the target protein to the VHL complex.
- Ubiquitination : The target protein is tagged with ubiquitin molecules.
- Degradation : The polyubiquitinated protein is recognized and degraded by the proteasome.
This mechanism enables the selective targeting of proteins that are often considered "undruggable," thus expanding therapeutic possibilities.
Research Findings
Recent studies have highlighted the effectiveness and versatility of this compound in various biological contexts:
- Binding Affinity : Compounds like VH032 demonstrate high binding affinity for VHL with a dissociation constant (Kd) of approximately 185 nM, indicating strong interactions necessary for effective PROTAC development .
- Degradation Efficiency : In cellular assays, certain PROTACs derived from these conjugates have shown potent degradation capabilities, with some achieving degradation concentrations (DC50) below 10 nM .
Data Tables
The following table summarizes key characteristics and findings related to various VHL Ligand-Linker Conjugates:
Compound Name | Binding Affinity (Kd) | DC50 (nM) | Target Protein | Application |
---|---|---|---|---|
VH032 | 185 nM | <10 | HIF-1α | Cancer |
CM11 | N/A | 200 | VHL | Degradation |
CC15a | N/A | N/A | CRBN | Degradation |
Case Studies
- Targeting Hypoxia-Inducible Factors (HIFs) :
- Dual E3 Ligase Targeting :
Properties
Molecular Formula |
C37H45FN4O8S |
---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(2S,4R)-N-[[2-[2-[4-(1,3-dioxolan-2-yl)phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H45FN4O8S/c1-22-30(51-21-40-22)24-5-6-25(29(17-24)48-14-13-47-27-9-7-23(8-10-27)34-49-15-16-50-34)19-39-32(44)28-18-26(43)20-42(28)33(45)31(36(2,3)4)41-35(46)37(38)11-12-37/h5-10,17,21,26,28,31,34,43H,11-16,18-20H2,1-4H3,(H,39,44)(H,41,46)/t26-,28+,31-/m1/s1 |
InChI Key |
WBMXUVVXKXJJQS-PNBNRWGDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6 |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)C6OCCO6 |
Origin of Product |
United States |
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